molecular formula C15H17ClFN B1392512 [1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride CAS No. 1242924-02-2

[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride

Cat. No. B1392512
M. Wt: 265.75 g/mol
InChI Key: AWTLEESJAKOFJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques . Unfortunately, the specific molecular structure of “[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride” is not provided in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . Unfortunately, the specific physical and chemical properties of “[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride” are not provided in the available sources.

Scientific Research Applications

Synthesis and Analytical Characterization

  • Synthesis and Characterization of Isomers : The study by Dybek et al. (2019) explores the synthesis and comprehensive analytical characterization of various substances based on the 1,2-diarylethylamine template, including 1-Benzyl-2-(4-fluorophenyl)-ethylamine hydrochloride. This research highlights the complex chemistry of these compounds, which includes creating and differentiating between various isomers (Dybek et al., 2019).

Potential Therapeutic Applications

  • Anorectic Properties : Research by Mrongovius et al. (1982) suggests that compounds structurally similar to 1-Benzyl-2-(4-fluorophenyl)-ethylamine have potential as non-stimulant anorectics, based on their effects on appetite and motor activity in animal models (Mrongovius et al., 1982).

Chemical Properties and Reactions

  • Orthometalation Properties : A study by Vicente et al. (1997) investigates the orthometalation of primary amines, including compounds similar to 1-Benzyl-2-(4-fluorophenyl)-ethylamine. This research provides insights into the chemical reactivity and potential applications of these compounds in organometallic chemistry (Vicente et al., 1997).

Pharmacological Research

  • Cognitive Dysfunction Studies : Ogawa et al. (1994) explored the effects of NE-100, a compound structurally related to 1-Benzyl-2-(4-fluorophenyl)-ethylamine, on cognitive dysfunction. This study indicates the potential of such compounds in addressing cognitive impairments (Ogawa et al., 1994).

Synthesis Techniques

  • Asymmetric Synthesis : Bringmann and Geisler (1990) describe a method for synthesizing enantiomerically pure 1-(2-fluorophenyl)-ethylamine, which is closely related to 1-Benzyl-2-(4-fluorophenyl)-ethylamine hydrochloride. This highlights advancements in synthesis techniques for such compounds (Bringmann & Geisler, 1990).

Future Directions

The future directions for a compound can include potential applications, ongoing research, and more. Unfortunately, the future directions for “[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride” are not specified in the available sources .

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN.ClH/c16-14-8-6-13(7-9-14)11-15(17)10-12-4-2-1-3-5-12;/h1-9,15H,10-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLEESJAKOFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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